molecular formula C17H26ClN3O3S B8363889 tert-Butyl 4-(2-((6-chloro-2-(methylthio)pyrimidin-4-yl)oxy)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-((6-chloro-2-(methylthio)pyrimidin-4-yl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B8363889
M. Wt: 387.9 g/mol
InChI Key: CIFJXVJIPYOXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(2-((6-chloro-2-(methylthio)pyrimidin-4-yl)oxy)ethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26ClN3O3S and its molecular weight is 387.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H26ClN3O3S

Molecular Weight

387.9 g/mol

IUPAC Name

tert-butyl 4-[2-(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxyethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26ClN3O3S/c1-17(2,3)24-16(22)21-8-5-12(6-9-21)7-10-23-14-11-13(18)19-15(20-14)25-4/h11-12H,5-10H2,1-4H3

InChI Key

CIFJXVJIPYOXEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=CC(=NC(=N2)SC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaH (6.4 mmol) is added to a solution of 4-(2-hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester (5.3 mmol) in THF (10 mL) at 0° C. After stirring at room temperature for 30 min, a solution of 4,6-dichloro-2-methylsulfanyl-pyrimidine (5.3 mmol) in THF (10 mL) is added dropwise to the reaction mixture. The reaction mixture is stirred at room temperature for 12 h and quenched by H2O. The mixture is extracted with AcOEt. The organic layer is washed with H2O, dried over MgSO4 and evaporated in vacuo to give a crude 4-[2-(6-chloro-2-methylsulfanylpyrimidin-4-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester.
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6.4 mmol
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5.3 mmol
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10 mL
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5.3 mmol
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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